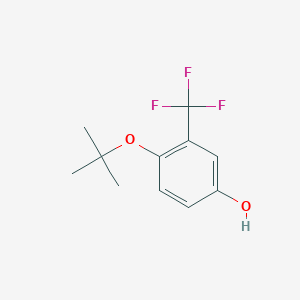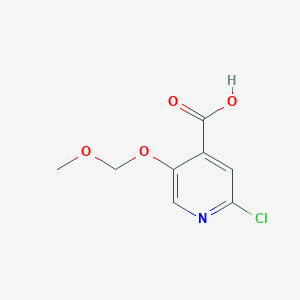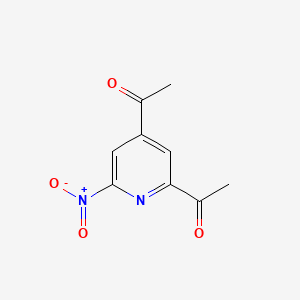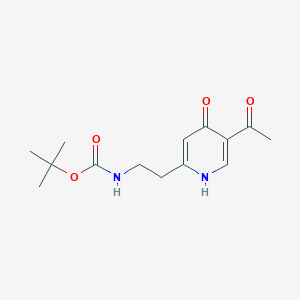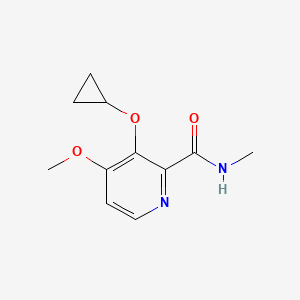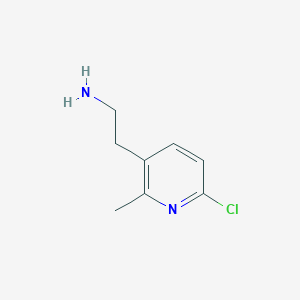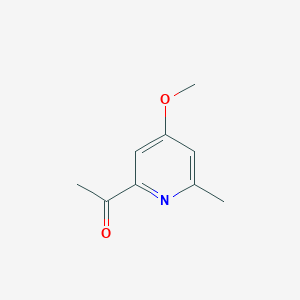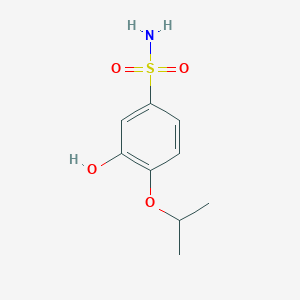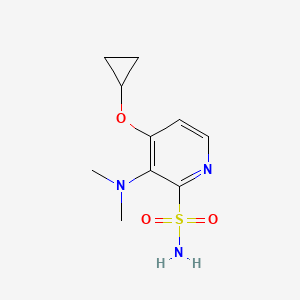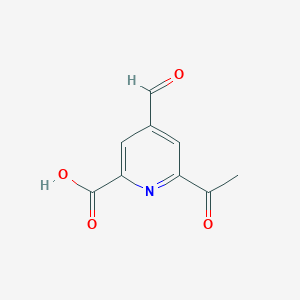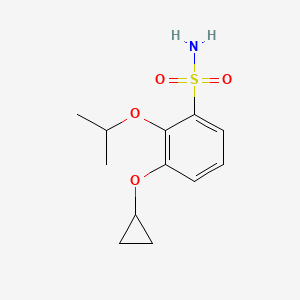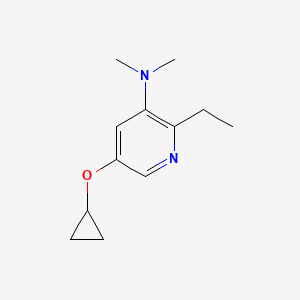
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C12H18N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-ethylpyridine with cyclopropyl alcohol in the presence of a strong acid catalyst to form the cyclopropoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but different functional groups.
Cyclopropylamine: Shares the cyclopropyl group but lacks the pyridine ring.
2-Ethylpyridine: Contains the pyridine ring and ethyl group but lacks the cyclopropoxy and dimethylamino groups.
Uniqueness
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is unique due to the combination of its cyclopropoxy, ethyl, and N,N-dimethylamino groups. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethyl-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-11-12(14(2)3)7-10(8-13-11)15-9-5-6-9/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
IJKXAUCQMJZIBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=N1)OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


